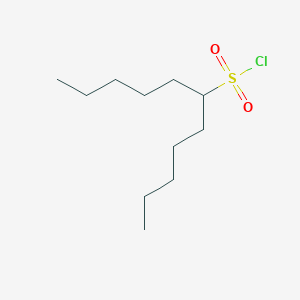

Undecane-6-sulfonyl chloride

Description

Overview of Alkyl Sulfonyl Chlorides in Organic Synthesis

Alkyl sulfonyl chlorides are a class of organosulfur compounds with the general formula R-SO₂Cl, where R is an alkyl group. wikipedia.org They serve as highly versatile intermediates in organic chemistry. magtech.com.cn Their importance stems from the reactivity of the sulfonyl chloride group, which allows for the facile introduction of the sulfonyl moiety (R-SO₂-) into a wide range of molecules. nih.gov This makes them crucial building blocks for the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and dyes. researchgate.netcbijournal.com

The primary application of alkyl sulfonyl chlorides is in the preparation of sulfonamides and sulfonate esters. wikipedia.orgcbijournal.com Sulfonamides, formed by the reaction of sulfonyl chlorides with primary or secondary amines, are a cornerstone of medicinal chemistry, famously constituting a class of antibiotic drugs ("sulfa drugs"). rsc.org Sulfonate esters, produced from the reaction with alcohols, are excellent leaving groups in nucleophilic substitution reactions and are also used as protecting groups in complex syntheses. wikipedia.org Due to their broad utility, a variety of methods for their synthesis have been developed over the years. organic-chemistry.orggoogle.com

Structural Features and General Reactivity Profile of Alkyl Sulfonyl Chlorides

The sulfonyl chloride functional group is characterized by a central sulfur atom bonded tetrahedrally to two oxygen atoms, a chlorine atom, and an organic radical (in this case, an alkyl group). wikipedia.org The sulfur atom is in a high oxidation state (S(VI)), and the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic.

This electrophilicity governs the reactivity of alkyl sulfonyl chlorides. They are powerful electrophiles that readily react with a wide array of nucleophiles. nih.gov The chloride ion is an effective leaving group, facilitating nucleophilic substitution at the sulfur center. nih.gov The general mechanism of these reactions is typically considered to be a bimolecular nucleophilic substitution (SN2-type) at the sulfur atom. nih.gov Common reactions include hydrolysis to form sulfonic acids, and reactions with amines and alcohols to yield sulfonamides and sulfonate esters, respectively. wikipedia.org

Table 1: General Reactions of Alkyl Sulfonyl Chlorides

| Nucleophile (Nu-H) | Product | Product Class |

|---|---|---|

| Water (H₂O) | R-SO₃H | Sulfonic Acid |

| Alcohol (R'-OH) | R-SO₂OR' | Sulfonate Ester |

| Amine (R'₂NH) | R-SO₂NR'₂ | Sulfonamide |

| Thiol (R'-SH) | R-SO₂SR' | Thiosulfonate |

Historical Development of Long-Chain Sulfonyl Chloride Chemistry

The synthesis of sulfonyl chlorides has been a subject of research for over a century. researchgate.net Early methods primarily focused on the chlorination of sulfonic acids or their salts. google.com For the synthesis of long-chain alkyl sulfonyl chlorides directly from hydrocarbons, the Reed reaction , developed in the 1930s, was a significant milestone. wikipedia.org This photochemical process involves the simultaneous reaction of an alkane with sulfur dioxide and chlorine under UV light to produce the corresponding alkyl sulfonyl chloride. wikipedia.org The Reed reaction proceeds via a free-radical chain mechanism and was historically important for the industrial production of surfactants and for modifying polymers. wikipedia.org

While the Reed reaction provided a direct route to alkyl sulfonyl chlorides, it often results in a mixture of isomers, as the radical chlorination is not highly selective on a long alkane chain. alevelchemistry.co.uk Over the decades, other methods have been developed to provide more selective access to specific sulfonyl chlorides. These include the oxidative chlorination of sulfur compounds like thiols and disulfides using various chlorinating agents. researchgate.netpnas.orgorganic-chemistry.org Modern synthetic chemistry has seen the development of milder and more selective reagents for these transformations, such as using N-chlorosuccinimide. organic-chemistry.orgorganic-chemistry.org These advancements have made it possible to synthesize structurally diverse and complex alkyl sulfonyl chlorides that were previously difficult to access. organic-chemistry.org

Research Significance and Potential Academic Impact of Undecane-6-sulfonyl chloride

The selective functionalization of alkanes remains one of the most significant challenges in modern organic synthesis. technion.ac.il Alkanes are abundant but their C-H bonds are generally unreactive, making it difficult to introduce a functional group at a specific position without affecting others. technion.ac.ilnih.gov Most existing methods for alkane functionalization either favor the terminal positions or result in a mixture of products. technion.ac.il

The significance of this compound lies in its unique structure, which represents a successful, site-selective functionalization of a long-chain alkane at an internal carbon. The presence of the sulfonyl chloride group at the 6-position of an eleven-carbon chain provides a reactive handle at a precise, non-terminal location. This makes it an exceptionally valuable building block for researchers.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1249171-42-3 enaminestore.com |

| Molecular Formula | C₁₁H₂₃ClO₂S |

| Molecular Weight | 254.82 g/mol enaminestore.com |

| Appearance | Not specified |

| Purity | ≥95% enaminestore.com |

The potential academic and research impact of this compound is substantial. It enables synthetic pathways that were previously impractical:

Synthesis of Complex Molecules: It can serve as a starting material for synthesizing molecules with a functional group precisely located within a long lipophilic tail. This is relevant in medicinal chemistry for creating new drug candidates and in materials science for designing novel polymers and surfactants with specific physical properties.

Probing Structure-Activity Relationships: By providing a functional group at a defined internal position, it allows for the systematic study of how the position of a functional group along an alkyl chain affects the biological activity or material properties of a molecule.

Development of New Synthetic Methodologies: The existence of this compound as a commercially available reagent may spur further research into developing new catalytic methods for the site-selective functionalization of alkanes, a field often referred to as a "holy grail" of chemistry. nih.gov

In essence, this compound is not just another chemical reagent; it is a testament to the advancements in synthetic chemistry and a tool that opens doors to new areas of molecular design and discovery.

Structure

3D Structure

Properties

Molecular Formula |

C11H23ClO2S |

|---|---|

Molecular Weight |

254.82 g/mol |

IUPAC Name |

undecane-6-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO2S/c1-3-5-7-9-11(15(12,13)14)10-8-6-4-2/h11H,3-10H2,1-2H3 |

InChI Key |

OLZISCQHBCAYJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCC)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Undecane 6 Sulfonyl Chloride

Established Chemical Routes for Alkyl Sulfonyl Chloride Synthesis

The preparation of alkyl sulfonyl chlorides can be approached through several well-established synthetic pathways. These routes typically involve the introduction of a sulfonyl chloride moiety (-SO₂Cl) onto an alkyl backbone or the conversion of a pre-existing sulfur-containing functional group.

Direct chlorosulfonation of n-alkanes is a method that proceeds via a free-radical chain mechanism. chemistrystudent.comwikipedia.org This process, often initiated by UV light, involves the reaction of an alkane with reagents like sulfuryl chloride (SO₂Cl₂) or a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂). The reaction mechanism consists of three main stages: initiation, propagation, and termination. chemistrystudent.com

Initiation: UV light induces the homolytic fission of a chlorine molecule to generate two highly reactive chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane chain (undecane in this case) to form an alkyl radical (undecanyl radical) and hydrogen chloride (HCl). This alkyl radical then reacts with SO₂ to form an alkanesulfonyl radical (RSO₂•), which subsequently reacts with a chlorine molecule to yield the desired alkanesulfonyl chloride and another chlorine radical, continuing the chain.

Termination: The reaction ceases when two radicals combine.

While this method can be applied to n-alkanes, it is notoriously non-selective. wikipedia.org The abstraction of a hydrogen atom can occur at any position along the undecane (B72203) chain. The stability of the resulting alkyl radical influences the product distribution, with tertiary radicals being more stable than secondary, and secondary being more stable than primary. youtube.com For a linear alkane like undecane, which contains only primary and secondary hydrogens, the reaction yields a statistical mixture of all possible isomeric sulfonyl chlorides. The product mixture would contain undecane-1-sulfonyl chloride, undecane-2-sulfonyl chloride, undecane-3-sulfonyl chloride, undecane-4-sulfonyl chloride, undecane-5-sulfonyl chloride, and the desired undecane-6-sulfonyl chloride, making isolation of the pure C-6 isomer extremely difficult.

A more regioselective approach to synthesizing this compound involves the oxidative chlorination of a precursor where the sulfur atom is already located at the desired C-6 position, such as undecane-6-thiol. This method transforms the thiol (-SH) group into a sulfonyl chloride (-SO₂Cl) group. A variety of oxidizing and chlorinating agents can be employed for this purpose, often under mild conditions. organic-chemistry.orgorganic-chemistry.org

Common reagent systems for this conversion include:

Aqueous Chlorine: The traditional method involves bubbling chlorine gas through an aqueous solution of the thiol. chemspider.com However, the use of gaseous chlorine can be hazardous on a laboratory scale. chemspider.com

N-Chlorosuccinimide (NCS): NCS, in the presence of an acid like HCl, provides a safer and more convenient source of electrophilic chlorine for the smooth oxidation of thiols. organic-chemistry.org

Hydrogen Peroxide (H₂O₂) with a Chlorine Source: The combination of H₂O₂ with reagents like thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄) is highly effective for the direct and rapid conversion of thiols to sulfonyl chlorides in high yields. organic-chemistry.orgorganic-chemistry.org

Trichloroisocyanuric Acid (TCCA): TCCA is a stable, solid reagent that serves as an efficient substitute for chlorine gas, enabling the oxidation of thiols to sulfonyl chlorides at low temperatures. chemspider.com

This strategy's success is entirely dependent on the availability of the specific precursor, undecane-6-thiol.

An operationally simple and environmentally benign method for preparing alkanesulfonyl chlorides utilizes S-alkylisothiourea salts as odorless and stable thiol precursors. organic-chemistry.orgresearchgate.net This route begins with the nucleophilic substitution of an alkyl halide (e.g., 6-chloroundecane (B1623604) or 6-bromoundecane) with thiourea (B124793) to form the corresponding S-alkylisothiourea salt. This salt is then subjected to oxidative chlorosulfonation.

The key advantages of this method include the use of readily available, inexpensive, and non-volatile starting materials. organic-chemistry.org The oxidative chlorination step can be performed using various reagents, offering flexibility and improved safety profiles compared to traditional methods. organic-chemistry.org

Table 1: Oxidative Chlorinating Agents for S-Alkylisothiourea Salts

| Oxidant/Chlorinating Agent | Typical Conditions | Advantages |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetonitrile/HCl, 0 °C to rt | Mild conditions, high yields, avoids chlorine gas. organic-chemistry.org |

| Sodium Hypochlorite (Bleach) | Acetonitrile/HCl, 0 °C | Inexpensive, environmentally friendly, simple procedure. organic-chemistry.org |

This interactive table summarizes common reagents used in the conversion of S-alkylisothiourea salts to sulfonyl chlorides.

Like the thiol-based method, this approach provides excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the position of the halogen on the starting alkyl halide.

Alkanesulfonyl chlorides can also be synthesized from their corresponding sulfonic acids or sulfonamides. If undecane-6-sulfonic acid were available, it could be converted to this compound using standard chlorinating agents. nih.gov Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃) are commonly used for this transformation, though they can be harsh and unselective with complex molecules. nih.gov More modern and milder methods have also been developed.

Similarly, primary sulfonamides can be activated and converted into sulfonyl chlorides under mild conditions, allowing for late-stage functionalization. researchgate.net This route maintains the regiochemistry of the starting sulfonamide. The primary challenge for synthesizing this compound via these methods lies in the initial preparation of undecane-6-sulfonic acid or its corresponding sulfonamide.

Strategies for Regioselective Synthesis of this compound Isomers

Achieving the regioselective synthesis of this compound is the principal challenge. Direct functionalization of the undecane chain is impractical for isolating a specific isomer. Therefore, effective strategies must rely on starting materials where the functionality is already fixed at the C-6 position.

The most viable strategies are precursor-based and include:

Synthesis from 6-Haloundecane: This is arguably the most practical approach. Starting with 6-chloroundecane or 6-bromoundecane, one can prepare the S-(undecan-6-yl)isothiourea salt. Subsequent oxidative chlorosulfonation, as described in section 2.1.3, would yield the target molecule with complete regioselectivity. The challenge is thus shifted to the synthesis of 6-haloundecane.

Synthesis from Undecane-6-thiol: If undecane-6-thiol can be synthesized, its direct oxidative chlorination (section 2.1.2) provides a direct and high-yielding path to the desired product. This strategy effectively transfers the regiochemical challenge to the synthesis of the specific secondary thiol.

Synthesis from Undecane-6-sulfonic Acid: Conversion of undecane-6-sulfonic acid to the sulfonyl chloride is a straightforward transformation. This approach is highly regioselective but depends on the successful synthesis of the C-6 sulfonic acid precursor, which itself may face selectivity challenges if prepared by direct sulfoxidation of undecane.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. For the regioselective precursor-based routes, the focus is on the efficiency of the conversion.

For the oxidative chlorination of undecane-6-thiol , key parameters to optimize include:

Oxidant and Stoichiometry: The choice of oxidant (e.g., H₂O₂, NCS, TCCA) and its molar ratio relative to the thiol is critical. organic-chemistry.orgchemspider.com Insufficient oxidant may lead to incomplete reaction, while an excess can cause over-oxidation or degradation of the product.

Temperature: These reactions are often highly exothermic. Maintaining a low temperature (typically 0-5 °C) is essential to prevent hydrolysis of the sulfonyl chloride product and minimize side reactions. chemspider.com

Solvent System: A biphasic or aqueous-organic solvent system (e.g., acetonitrile/water, CH₂Cl₂/water) is often used to facilitate both the reaction and the subsequent workup. chemspider.comrsc.org

For the synthesis from S-(undecan-6-yl)isothiourea salt , optimization would involve:

Choice of Oxidant: As shown in Table 1, different oxidants like bleach, NCS, or NaClO₂ can be used. The selection may depend on cost, scale, and environmental considerations. organic-chemistry.org

Acid Concentration: The reaction is typically carried out in the presence of hydrochloric acid. Optimizing its concentration is important for the mechanism of chlorosulfonation.

Reaction Time and Temperature: Monitoring the reaction progress to determine the optimal time is necessary to ensure complete conversion without product degradation. Low temperatures are generally preferred.

The following table provides examples of reaction conditions used for the synthesis of various alkanesulfonyl chlorides from thiol or isothiourea salt precursors, which can serve as a starting point for optimizing the synthesis of this compound.

Table 2: Exemplary Conditions for Alkanesulfonyl Chloride Synthesis

| Precursor | Reagents | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Dodecane-1-thiol | Trichloroisocyanuric acid | Acetonitrile/Water | 0-5 | 30 min | 61 |

| S-Benzylisothiourea chloride | NCS, HCl | Acetonitrile | 0-25 | 10 min | 96 |

| Various Thiols | H₂O₂ (3 equiv.), SOCl₂ | CH₂Cl₂ | Room Temp | 1-5 min | 85-97 |

This interactive table showcases typical reaction conditions and yields for established alkanesulfonyl chloride synthetic methods, providing a basis for developing a protocol for this compound. organic-chemistry.orgchemspider.comorganic-chemistry.org

By carefully selecting a regioselective precursor-based route and systematically optimizing the reaction parameters such as temperature, solvent, and reagent stoichiometry, a high-yielding synthesis of this compound can be achieved.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonyl chlorides aims to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. Traditional methods often involve harsh oxidants and chlorinated solvents, posing environmental and safety concerns. organic-chemistry.orgrsc.org Modern approaches focus on cleaner and more sustainable alternatives.

One environmentally benign approach involves the metal-free synthesis from thiols using oxygen as the terminal oxidant. rsc.orgrsc.org This method can be adapted for undecane-6-thiol. The process typically utilizes a catalytic amount of a nitrogen oxide source, such as ammonium (B1175870) nitrate, in an aqueous acidic medium. rsc.orgrsc.org The use of water as a solvent significantly reduces the environmental impact compared to volatile organic solvents. rsc.org Furthermore, this method often allows for simplified product isolation, sometimes requiring only filtration through a silica (B1680970) gel pad, which minimizes solvent use in purification steps. rsc.orgrsc.org

Another green synthetic route involves the use of bleach (sodium hypochlorite) as a clean and atom-economic oxidizing agent for the conversion of S-alkylisothiourea salts to sulfonyl chlorides. organic-chemistry.orgthieme-connect.com This method is considered environmentally friendly and safer for workers as it avoids the use of hazardous reagents like chlorine gas. organic-chemistry.orgorgsyn.org The starting S-undecyl-6-isothiourea salt can be readily prepared from 6-undecyl halide and inexpensive thiourea. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com A significant advantage of this approach is the potential for recycling the succinimide (B58015) byproduct when N-chlorosuccinimide (NCS) is used as the chlorinating agent, which can be converted back to NCS using sodium hypochlorite. organic-chemistry.orgthieme-connect.com

The use of hydrogen peroxide as a green oxidant, in combination with a chlorinating agent like thionyl chloride, also presents a more environmentally friendly pathway for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgresearchgate.net This reaction is often rapid and can be performed under mild conditions. organic-chemistry.org The primary byproduct of hydrogen peroxide is water, making it an attractive green reagent. researchgate.net

The table below summarizes key green chemistry principles and their application in the synthesis of aliphatic sulfonyl chlorides, which are applicable to this compound.

| Green Chemistry Principle | Application in Sulfonyl Chloride Synthesis | Potential Reagents for this compound | References |

|---|---|---|---|

| Use of Safer Solvents | Replacing chlorinated solvents with water. | Water | rsc.org |

| Atom Economy | Utilizing reagents that incorporate a high proportion of their atoms into the final product. | Bleach (Sodium Hypochlorite) | organic-chemistry.orgthieme-connect.com |

| Use of Renewable Feedstocks | Starting from precursors that can be derived from renewable sources. | (Dependent on the ultimate source of the undecane chain) | - |

| Catalysis | Employing catalysts to reduce energy requirements and improve reaction efficiency. | Ammonium Nitrate (as a source of NOx catalyst) | rsc.orgrsc.org |

| Designing Safer Chemicals | Avoiding the use and generation of highly toxic substances. | N-Chlorosuccinimide (as a safer alternative to chlorine gas) | organic-chemistry.orgorgsyn.org |

| Waste Prevention | Minimizing byproducts or developing methods to recycle them. | Recycling of succinimide when using NCS. | organic-chemistry.orgthieme-connect.com |

Methodological Considerations for Scalable Laboratory Preparation

For the scalable laboratory preparation of this compound, several factors must be considered to ensure safety, efficiency, and reproducibility. The choice of synthetic route will heavily influence the scalability of the process.

Continuous flow chemistry presents a modern and highly scalable approach for the synthesis of sulfonyl chlorides. mdpi.com This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and yield. mdpi.com For an exothermic reaction like chlorosulfonation, continuous flow reactors provide superior heat exchange, mitigating the risks associated with thermal runaways on a larger scale. mdpi.com While the initial setup may be more complex, the benefits in terms of safety, scalability, and process automation are significant for producing multi-hundred-gram quantities or more. mdpi.com

Purification of the final product on a larger scale also requires careful consideration. Methods that avoid column chromatography are preferable for scalability. organic-chemistry.org Liquid-liquid extraction followed by distillation or crystallization are more suitable for purifying larger quantities of this compound. The choice of extraction solvents and crystallization conditions would need to be optimized for this specific long-chain aliphatic sulfonyl chloride.

The following table outlines key considerations for the scalable laboratory preparation of aliphatic sulfonyl chlorides, adaptable for this compound.

| Consideration | Methodological Approach | Key Parameters to Control | References |

|---|---|---|---|

| Safety | Avoidance of hazardous reagents like chlorine gas. Use of a well-ventilated fume hood. | Reagent choice (e.g., NCS or bleach over Cl2), temperature monitoring. | organic-chemistry.orgorgsyn.org |

| Starting Material | Use of stable and easily handleable precursors like S-alkylisothiourea salts. | Purity of the starting material. | organic-chemistry.orgthieme-connect.com |

| Reaction Control | Batch processing with controlled addition of reagents or continuous flow synthesis. | Temperature, addition rate of reagents, mixing efficiency. | orgsyn.orgmdpi.com |

| Work-up and Purification | Liquid-liquid extraction, followed by distillation or crystallization. Avoidance of chromatography. | Choice of solvents, pH control during work-up. | organic-chemistry.org |

| Efficiency and Yield | Optimization of reaction conditions (stoichiometry, concentration, time). | Monitoring reaction progress (e.g., by TLC or GC). | orgsyn.org |

| Process Automation | Implementation of continuous flow systems with automated process control. | Flow rates, reactor temperature, automated quenching. | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of Undecane 6 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety in Undecane-6-sulfonyl chloride

This compound, like other sulfonyl chlorides, is characterized by a highly electrophilic sulfur atom. This electrophilicity arises from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur. fiveable.me This polarization makes the sulfur atom susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. fiveable.me The reactivity of the sulfonyl chloride group is fundamental to its utility in organic synthesis, allowing for the introduction of the undecane-6-sulfonyl group into various molecules. fiveable.memagtech.com.cn

The general mechanism for nucleophilic substitution at the sulfonyl sulfur involves the attack of a nucleophile on the sulfur atom, which can proceed through different pathways depending on the reaction conditions and the nature of the nucleophile. acs.orgmdpi.comnih.gov These reactions are crucial for the synthesis of a wide range of sulfur-containing compounds. fiveable.memagtech.com.cn

Nucleophilic Substitution Pathways

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of sulfonamides. ucl.ac.ukthieme-connect.comnih.gov This reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. A base is often added to neutralize the acid produced. ucl.ac.uk

General Reaction: RSO₂Cl + 2 R'₂NH → RSO₂NR'₂ + R'₂NH₂⁺Cl⁻

This method is widely used for the synthesis of a diverse range of sulfonamides, which are important in medicinal chemistry. ucl.ac.ukthieme-connect.com The reaction conditions can be adapted for various amines, including those with sensitive functional groups. ucl.ac.uk

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 62 | nih.gov |

| Methanesulfonyl chloride | Aniline | N-Phenylmethanesulfonamide | High | nih.gov |

This table presents generalized examples of sulfonamide synthesis and does not represent specific data for this compound due to a lack of specific literature.

This compound can react with alcohols in the presence of a base to form sulfonate esters. eurjchem.comperiodicchemistry.comyoutube.comyoutube.com The hydroxyl group of the alcohol acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride ion. youtube.comyoutube.com Pyridine is a commonly used base in this reaction, as it also acts as a nucleophilic catalyst. youtube.com

General Reaction: RSO₂Cl + R'OH + Base → RSO₂OR' + Base·HCl

Sulfonate esters are valuable intermediates in organic synthesis because the sulfonate group is an excellent leaving group, often compared to halides. periodicchemistry.com This allows for the conversion of alcohols into a variety of other functional groups through nucleophilic substitution or elimination reactions. periodicchemistry.comyoutube.com

Table 2: Common Sulfonate Esters Synthesized from Alcohols and Sulfonyl Chlorides

| Sulfonyl Chloride | Alcohol | Product |

|---|---|---|

| p-Toluenesulfonyl chloride | Methanol | Methyl p-toluenesulfonate |

| Methanesulfonyl chloride | Ethanol | Ethyl methanesulfonate |

Sulfones can be synthesized from sulfonyl chlorides through several methods. One common approach is the Friedel-Crafts sulfonylation of arenes, where the sulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. wikipedia.org

General Friedel-Crafts Reaction: RSO₂Cl + ArH → RSO₂Ar + HCl

Another route involves the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents or organocuprates. thieme-connect.com Additionally, sulfones can be prepared by the reaction of sulfonyl chlorides with sulfinates. rsc.org Recent advancements have also demonstrated the synthesis of sulfones from sulfonyl chlorides and alkenes under visible light photocatalysis. acs.orgorganic-chemistry.org

Table 3: Selected Synthetic Routes to Sulfones from Sulfonyl Chlorides

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Arenesulfonyl chloride | Arene | Lewis Acid | Diaryl sulfone | wikipedia.org |

| Alkanesulfonyl chloride | Alkyl halide | Mg, sonication | Aliphatic sulfone | rsc.org |

| Arylsulfonyl chloride | Styrene | fac-[Ir(ppy)₃], visible light, H₂O | β-Hydroxysulfone | acs.org |

This table illustrates diverse methods for sulfone synthesis. Data specific to this compound is not available in the provided search results.

Sulfonyl chlorides can be reduced to form sulfinates. google.comnih.govresearchgate.netorgsyn.org Common reducing agents for this transformation include sodium sulfite, sodium bisulfite, and zinc dust. google.comnih.gov The resulting sulfinate salts are versatile intermediates in organic synthesis. nih.govresearchgate.net

General Reduction to Sulfinate: RSO₂Cl + Na₂SO₃ + H₂O → RSO₂Na + NaCl + H₂SO₃

Furthermore, a one-pot synthesis of sulfinamides from sulfonyl chlorides has been developed. nih.govrsc.org This process involves the in situ reduction of the sulfonyl chloride in the presence of an amine. nih.gov Triphenylphosphine can be used as the reducing agent in this reaction. nih.govrsc.org

General One-Pot Sulfinamide Synthesis: RSO₂Cl + PPh₃ + R'₂NH + Base → RSO₂NR'₂ + Ph₃PO + Base·HCl

Radical Reactions and Mechanistic Studies

In addition to nucleophilic substitution reactions, sulfonyl chlorides can also undergo radical reactions. magtech.com.cngoogle.com The S-Cl bond can be cleaved homolytically, typically initiated by light or a radical initiator, to generate a sulfonyl radical (RSO₂•). acs.orgacs.org These highly reactive intermediates can participate in various transformations, including addition to alkenes and alkynes. acs.orgacs.orgacs.org

For instance, the visible-light-induced reaction of sulfonyl chlorides with allyl bromides proceeds via a radical addition-elimination mechanism to afford allylic sulfones. acs.org Similarly, the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water is mediated by a photoredox-catalyzed atom transfer radical addition (ATRA)-like process. acs.org

Mechanistic studies of these radical reactions often involve techniques like pulse radiolysis to observe the transient sulfonyl radical species and determine reaction rate constants. acs.org The reactivity and selectivity of sulfonyl radicals are influenced by the nature of the R group and the reaction conditions. acs.org

Generation and Reactivity of Sulfonyl Radicals Derived from this compound

The generation of sulfonyl radicals from sulfonyl chlorides is a pivotal step in many synthetic methodologies. nih.gov In the case of this compound, the homolytic cleavage of the S-Cl bond yields the corresponding undecane-6-sulfonyl radical. This process can be initiated through various means, including photoredox catalysis, thermal induction, or the use of radical initiators. researchgate.net

Once generated, the undecane-6-sulfonyl radical exhibits a dual reactivity profile. It can either participate directly in radical reactions or undergo desulfonylation to extrude sulfur dioxide and form an undecyl radical. The specific reaction pathway is often dictated by the reaction conditions and the nature of the other reactants present. researchgate.net The direct reactivity of the sulfonyl radical is harnessed in addition reactions to unsaturated systems, such as alkenes and alkynes. nih.gov

The general reactivity of sulfonyl radicals derived from aliphatic sulfonyl chlorides is summarized in the table below:

| Reaction Type | Reactant | Product Type | General Conditions |

| Radical Addition | Alkenes/Alkynes | β-chloro sulfones | Photoredox catalysis, radical initiators |

| Hydrosulfonylation | Alkenes | Alkyl sulfones | Photoredox catalysis with a hydrogen atom donor |

| Atom Transfer | - | Sulfinic Acids/Salts | Reduction |

This table presents representative reactions of aliphatic sulfonyl radicals and is intended for illustrative purposes.

Intermolecular and Intramolecular Radical Cyclization Investigations

Sulfonyl radicals derived from precursors like this compound are effective initiators for radical cyclization reactions, which are powerful methods for constructing cyclic structures. rsc.org In an intramolecular context, if the undecyl chain of this compound were to contain an appropriately positioned unsaturated moiety (e.g., a double or triple bond), the initially formed sulfonyl radical could add to this site, initiating a cyclization cascade. The regioselectivity of such cyclizations is governed by Baldwin's rules, with 5-exo and 6-endo cyclizations being common pathways.

Intermolecularly, the undecane-6-sulfonyl radical can add to an external alkene or alkyne. The resulting radical intermediate can then undergo further reactions, including cyclization onto another functional group within the same molecule, in a tandem fashion. documentsdelivered.com The long aliphatic chain of undecane (B72203) may influence the conformational preferences during the cyclization transition state, potentially impacting the stereochemical outcome of the reaction.

Photoredox Catalysis in Sulfonylation Processes

Visible-light photoredox catalysis has emerged as a mild and efficient method for the generation of sulfonyl radicals from sulfonyl chlorides. researchgate.net In this process, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the sulfonyl chloride. For this compound, this would involve the transfer of an electron to the S-Cl bond, leading to its fragmentation into the undecane-6-sulfonyl radical and a chloride anion.

This approach has been successfully employed in a variety of sulfonylation reactions, including the hydrosulfonylation of alkenes and the synthesis of sulfones through radical-radical cross-coupling. researchgate.netacs.org The use of photoredox catalysis offers several advantages, such as mild reaction conditions, high functional group tolerance, and the avoidance of harsh reagents.

A representative scheme for the photoredox-catalyzed generation of a sulfonyl radical is depicted below:

| Step | Description |

| 1. Excitation | Photocatalyst (PC) absorbs visible light to form the excited state (PC). |

| 2. SET | PC transfers an electron to this compound. |

| 3. Fragmentation | The resulting radical anion of this compound fragments to the undecane-6-sulfonyl radical and a chloride anion. |

| 4. Catalytic Cycle | The oxidized photocatalyst is regenerated in a subsequent step to complete the catalytic cycle. |

This table outlines a general mechanism for photoredox-catalyzed sulfonyl radical generation.

Olefination Reactions Involving this compound Derivatives

While this compound itself is not directly used in classical olefination reactions, its derivatives, particularly sulfones, are key intermediates in transformations such as the Julia-Kocienski olefination. The synthesis of such sulfones can be achieved through the reaction of the sulfonyl chloride with appropriate nucleophiles.

In a typical Julia-Kocienski olefination, a sulfone derived from this compound would be deprotonated at the α-carbon with a strong base to form a carbanion. This carbanion then adds to an aldehyde or ketone, and the resulting β-alkoxysulfone intermediate undergoes elimination to form an alkene. This methodology is highly valued for its ability to control the stereochemistry of the resulting double bond.

Analysis of Rearrangement Reactions and Undesired Byproduct Formation

In the context of radical reactions involving this compound, the potential for rearrangement of the intermediate radicals must be considered. While primary and secondary alkyl radicals are generally not prone to rearrangement, certain reaction conditions or the presence of specific functional groups could facilitate such processes.

Undesired byproduct formation in reactions of sulfonyl chlorides often stems from competing reaction pathways. For instance, in the presence of nucleophiles, substitution at the sulfur atom can compete with radical generation. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction if water is present. wikipedia.org In photoredox-catalyzed reactions, over-reduction of the substrate or catalyst deactivation can also lead to the formation of byproducts.

Kinetic and Thermodynamic Characterization of Fundamental Transformations

The kinetics of reactions involving sulfonyl chlorides, such as solvolysis, have been studied to elucidate their mechanisms. The solvolysis of aliphatic sulfonyl chlorides is generally understood to proceed through an SN2-type mechanism, where the rate is dependent on both the concentration of the sulfonyl chloride and the nucleophilicity of the solvent. cdnsciencepub.commdpi.com Kinetic studies on the radical reactions of this compound would provide valuable insights into the rates of radical generation and subsequent propagation steps.

Thermodynamic considerations play a crucial role in determining the feasibility of the various reaction pathways available to this compound. For example, the bond dissociation energy of the S-Cl bond is a key parameter in its homolytic cleavage to form a sulfonyl radical. The relative stability of the sulfonyl radical versus the corresponding alkyl radical after SO₂ extrusion will influence the product distribution in many reactions.

Derivatization Strategies and Applications in Advanced Chemical Research

Synthesis of Complex Molecular Architectures Featuring the Undecane-6-sulfonyl chloride Core

The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is harnessed to construct complex molecular architectures. For instance, the reaction of sulfonyl chlorides with amines is a cornerstone in the synthesis of sulfonamides, a common motif in medicinal chemistry. sigmaaldrich.commerckmillipore.comenamine.net Similarly, reaction with alcohols yields sulfonate esters.

The long undecane (B72203) chain provides significant steric bulk and lipophilicity, which can be exploited to create molecules with specific physical and biological properties. The central position of the sulfonyl group within the undecane chain offers a unique topology compared to terminally functionalized alkanes, potentially leading to novel molecular shapes and functionalities.

Photochemical methods can also be employed to generate molecular complexity that might not be accessible through traditional thermal reactions. acs.org While direct studies on this compound are limited, the principles of photoredox catalysis, which can generate sulfonyl radicals from sulfonyl chlorides, open up possibilities for novel carbon-carbon and carbon-heteroatom bond formations. nih.gov

Table 1: Representative Reactions for Derivatization

| Reactant Class | Product Class | General Reaction |

| Amines (R-NH₂) | Sulfonamides | R'-SO₂Cl + 2 R-NH₂ → R'-SO₂-NH-R + R-NH₃⁺Cl⁻ |

| Alcohols (R-OH) | Sulfonate Esters | R'-SO₂Cl + R-OH → R'-SO₂-OR + HCl |

| Hydrazine | Sulfonyl Hydrazides | R'-SO₂Cl + 2 N₂H₄ → R'-SO₂-NHNH₂ + N₂H₅⁺Cl⁻ |

Note: R' in this context represents the undecane-6-yl group.

Utilization as a Versatile Functional Building Block in Multi-Step Organic Synthesis

In multi-step organic synthesis, this compound serves as a versatile building block. sigmaaldrich.com Its bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable long alkyl chain, allows for sequential and orthogonal chemical transformations.

The sulfonyl chloride can be converted into a more stable functional group, such as a sulfonamide or sulfonate ester, which can then be carried through several synthetic steps before further modification. sigmaaldrich.commerckmillipore.com The undecane chain itself can be functionalized, for example, through radical halogenation or other C-H activation methods, although the reactivity of the sulfonyl chloride group would need to be considered.

The strategic placement of the sulfonyl group at the 6-position of the undecane chain can influence the conformational properties of the resulting molecules, a factor that is critical in areas like drug discovery and materials science. This specific isomer may offer different properties compared to other long-chain sulfonyl chlorides.

Contributions to Polymer Chemistry and Material Functionalization

The unique properties of this compound also lend themselves to applications in polymer chemistry and the functionalization of materials.

Sulfonyl chlorides are effective initiators for controlled/living radical polymerization (LRP) techniques, such as atom transfer radical polymerization (ATRP). cmu.educmu.edu The sulfonyl chloride group can be activated by a transition metal catalyst to generate a sulfonyl radical, which then initiates the polymerization of vinyl monomers. cmu.edu The rate of initiation with sulfonyl chlorides is often faster than the rate of propagation, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.educmu.edu

The long undecyl chain of this compound would introduce a hydrophobic tail to the resulting polymer chain, creating amphiphilic polymers that can self-assemble into various nanostructures in solution. The concentration of the initiator can influence the rate of polymerization and the molecular weight of the resulting polymer. researchgate.net

The reactivity of the sulfonyl chloride group can be exploited for the chemical modification of surfaces. bac-lac.gc.ca Surfaces containing nucleophilic groups, such as hydroxyl or amine functionalities, can react with this compound to form a covalently attached monolayer. The long undecane chains would then create a hydrophobic and non-polar surface. This approach can be used to alter the wetting properties, adhesion, and biocompatibility of various materials. For instance, the modification of silica (B1680970) or metal oxide surfaces is a common application. researchgate.netresearchgate.net

Molecules containing at least two sulfonyl chloride groups can act as cross-linking agents to form polymer networks. itu.edu.tr While this compound itself is a monofunctional initiator, it can be chemically converted into a difunctional or multifunctional molecule that can then be used for cross-linking. For example, functionalization of the undecane chain could introduce another reactive group. Cross-linking is a crucial process for enhancing the mechanical properties and thermal stability of polymers. researchgate.net

Furthermore, this compound can serve as a precursor for the synthesis of novel monomers. By reacting the sulfonyl chloride with a molecule containing a polymerizable group (e.g., a vinyl or acrylic group), a new monomer with a long hydrophobic side chain can be created. Polymerization of such a monomer would lead to polymers with unique properties imparted by the undecane-6-sulfonyl moiety.

Development of Novel Sulfonyl-Containing Scaffolds for Research Purposes

The development of novel molecular scaffolds is a key objective in medicinal chemistry and materials science. whiterose.ac.ukchemrxiv.orguni-tuebingen.de this compound can be a valuable starting material for the synthesis of such scaffolds. smolecule.com The combination of the flexible undecane chain and the rigid tetrahedral geometry of the sulfonamide or sulfonate ester group can lead to three-dimensional structures with diverse shapes. whiterose.ac.uk

By reacting this compound with various bifunctional or polyfunctional amines and alcohols, a library of novel scaffolds can be generated. chemrxiv.org These scaffolds can then be further elaborated to create compounds with specific biological activities or material properties. The sulfonyl group itself is a key pharmacophore in many drugs, and incorporating it into novel scaffolds is a promising strategy for drug discovery. researchgate.net

Integration into Catalytic Systems and Reagent Design

This compound, while a highly specific and not extensively documented compound, possesses a molecular structure that suggests its potential utility in advanced chemical research, particularly in the design of novel catalytic systems and specialized reagents. The reactivity of the sulfonyl chloride group, combined with the physical properties imparted by the undecane backbone, allows for its theoretical integration into several areas of catalysis and synthetic chemistry. The applications described herein are based on the established reactivity of analogous long-chain alkyl sulfonyl chlorides and the general chemical behavior of the sulfonyl chloride functional group.

The primary role of sulfonyl chlorides in synthetic chemistry is as a precursor for the introduction of the sulfonyl moiety. nih.gov This is achieved through reactions with a wide range of nucleophiles. The long undecyl chain of this compound introduces a significant nonpolar character, which can be exploited in catalyst and reagent design to influence solubility, phase preference, and intermolecular interactions.

In the context of reagent design, long-chain alkyl sulfonyl chlorides, such as 1-octadecanesulfonyl chloride, are known to be valuable intermediates in the synthesis of surfactants and detergents due to their amphiphilic nature. Similarly, this compound can be envisioned as a key building block for creating specialized reagents with tailored solubility in nonpolar organic solvents or for applications at interfaces.

Integration into Catalytic Systems

The incorporation of this compound into catalytic systems can be primarily envisaged through its role as a ligand precursor or as a component in the synthesis of supported catalysts. The sulfonyl chloride group is highly reactive and can be transformed into sulfonamides, sulfonate esters, or other derivatives that can act as coordinating ligands for metal centers.

One potential application is in the field of photocatalysis. Sulfonyl chlorides are utilized in visible-light-mediated photocatalytic processes to synthesize vinyl sulfones. bohrium.com In a typical system, a photocatalyst, such as a copper(I) oxide/titanium dioxide (Cu₂O/TiO₂) nanocomposite, can facilitate the reaction between an alkene and a sulfonyl chloride. bohrium.com The undecane group in this compound could serve to anchor the molecule in a nonpolar phase or at the surface of a catalyst support, potentially influencing the efficiency and selectivity of the catalytic cycle.

Another area of application is in copper-catalyzed cascade reactions. For instance, sulfonyl chlorides are employed in the synthesis of sulfonylated benzothiophenes from alkynes. rsc.org The use of this compound in such a system could lead to the formation of products with long alkyl chains, which may have applications in materials science or as biologically active molecules with specific lipophilic properties.

The general mechanism for the sulfonylation of alkenes using a photocatalytic system is presented in the table below.

| Step | Description | General Reactants | General Products |

| 1 | Excitation of Photocatalyst | Photocatalyst (e.g., Cu₂O/TiO₂), Visible Light | Excited Photocatalyst |

| 2 | Electron Transfer | Excited Photocatalyst, Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl Radical (R-SO₂•), Chloride Anion (Cl⁻) |

| 3 | Radical Addition | Sulfonyl Radical, Alkene | Carbon-centered Radical |

| 4 | Oxidation and Deprotonation | Carbon-centered Radical, Oxidant | Vinyl Sulfone, Reduced Oxidant |

This table illustrates a generalized pathway for the photocatalytic synthesis of vinyl sulfones. The specific intermediates and conditions may vary.

Application in Reagent Design

The design of novel reagents with specific functionalities and physical properties is a cornerstone of modern organic synthesis. The bifunctional nature of this compound, with its reactive sulfonyl chloride head and its long, lipophilic alkyl tail, makes it a candidate for the development of specialized chemical tools.

One of the most direct applications is in the synthesis of sulfonamide derivatives. Sulfonamides are a critical class of compounds in medicinal chemistry and materials science. nih.gov By reacting this compound with various amines, a library of N-substituted undecane-6-sulfonamides can be generated. The long alkyl chain would confer high lipophilicity, potentially enhancing the membrane permeability or solubility in lipidic environments of the resulting molecules. The synthesis of tetrahydroquinoxaline sulfonamide derivatives as potential inhibitors of biological targets is an example of reagent design where sulfonyl chlorides are pivotal. researchgate.net

Furthermore, sulfonyl chlorides are used as initiators in living radical polymerization (LRP). cmu.edu Specifically designed multisulfonyl chloride initiators have been shown to produce polymers with controlled molecular weights and narrow distributions. cmu.edu this compound could be modified to create a monofunctional initiator with a long alkyl chain, which could be used to synthesize polymers with a lipophilic end-group, useful for creating amphiphilic block copolymers or for surface modification of materials.

The general reaction for the synthesis of sulfonamides from sulfonyl chlorides is depicted below.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Primary or Secondary Amine (R'R''NH) | Tertiary Amine (e.g., Triethylamine) | N-substituted Undecane-6-sulfonamide |

| This compound | Alcohol (R'OH) | Tertiary Amine (e.g., Pyridine) | Undecane-6-sulfonate ester |

This table provides a simplified overview of the derivatization of this compound.

Advanced Spectroscopic and Computational Approaches for Undecane 6 Sulfonyl Chloride Studies

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to the structural analysis of undecane-6-sulfonyl chloride, providing empirical data to confirm its covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the different proton environments along the undecane (B72203) chain. The proton at the C6 position, being alpha to the electron-withdrawing sulfonyl chloride group, would appear as the most downfield multiplet among the aliphatic signals. The terminal methyl protons (C1 and C11) would appear as a triplet at the most upfield region. The remaining methylene protons would produce a series of complex, overlapping multiplets in the intermediate region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, with a unique signal for each carbon atom in a distinct chemical environment. The C6 carbon, directly attached to the sulfonyl chloride moiety, would be significantly shifted downfield. The carbons adjacent to C6 (C5 and C7) would also show a downfield shift, though less pronounced. The terminal methyl carbons (C1 and C11) would resonate at the highest field.

2D Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Coherence), are crucial for unambiguously assigning these signals. A COSY spectrum would reveal proton-proton coupling correlations, helping to trace the connectivity of the entire undecane backbone. An HMBC spectrum would show correlations between protons and carbons separated by two or three bonds, definitively linking specific protons to specific carbons and confirming the position of the sulfonyl chloride group at C6.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous long-chain alkanes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1, C11 (CH₃) | ~0.9 (triplet) | ~14 |

| C2, C10 (CH₂) | ~1.3-1.4 (multiplet) | ~22-23 |

| C3, C9 (CH₂) | ~1.3-1.4 (multiplet) | ~28-29 |

| C4, C8 (CH₂) | ~1.3-1.4 (multiplet) | ~31-32 |

| C5, C7 (CH₂) | ~1.8-2.0 (multiplet) | ~35-40 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by strong absorption bands corresponding to the C-H stretching of the alkane chain, typically found in the 2850-3000 cm⁻¹ region. The most diagnostic peaks would be the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which are expected to appear in the ranges of 1370-1390 cm⁻¹ and 1160-1180 cm⁻¹, respectively. A band corresponding to the S-Cl stretch would also be present, typically in the 500-700 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary data. While C-H stretching bands are also visible, the S=O and S-Cl stretches are often strong and easily identifiable, confirming the presence of the sulfonyl chloride functional group. The symmetric vibrations of the carbon skeleton would also be Raman active.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 | FTIR, Raman |

| S=O | Asymmetric Stretching | 1370 - 1390 | FTIR |

| S=O | Symmetric Stretching | 1160 - 1180 | FTIR, Raman |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

EI-MS: Under Electron Ionization (EI), the molecular ion peak [M]⁺ for this compound (C₁₁H₂₃ClO₂S, MW=254.82) may be weak or absent due to the molecule's propensity to fragment. Common fragmentation pathways would include the loss of the chlorine atom ([M-Cl]⁺), the entire sulfonyl chloride group ([M-SO₂Cl]⁺), and characteristic cleavage of the alkyl chain, leading to a series of hydrocarbon fragments, with prominent peaks at m/z values corresponding to CnH2n+1 ions (e.g., 43, 57, 71).

CI-MS: Chemical Ionization (CI) is a softer ionization technique that would likely produce a more prominent protonated molecular ion peak [M+H]⁺, providing clearer confirmation of the molecular weight.

HRMS: High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental formula. By measuring the mass-to-charge ratio with high precision, HRMS can distinguish C₁₁H₂₃ClO₂S from other potential formulas with the same nominal mass, providing definitive evidence of the compound's identity.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (Nominal) | Description |

|---|---|---|

| [C₁₁H₂₃SO₂]⁺ | 219 | Loss of Cl |

| [C₁₁H₂₃]⁺ | 155 | Loss of SO₂Cl |

| [M-Cl-SO₂]⁺ | 155 | Loss of Cl and SO₂ |

| [C₅H₁₁]⁺, [C₆H₁₃]⁺ | 71, 85 | Alpha-cleavage at C6 position |

X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is likely a liquid or low-melting solid at room temperature, it could potentially be crystallized at low temperatures or converted into a stable crystalline derivative (e.g., a sulfonamide). If a suitable single crystal can be obtained, single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and conformational arrangements within the molecule. This technique would offer unequivocal proof of the connectivity and stereochemistry, confirming the location of the sulfonyl chloride group at the C6 position of the undecane chain.

Chromatographic methods are vital for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds. However, alkanesulfonyl chlorides can be thermally labile and may degrade in the hot injector port, potentially leading to inaccurate quantification. Despite this, GC coupled with a mass spectrometer (GC-MS) is an excellent tool for identifying both the target compound and any volatile impurities or degradation products. To overcome thermal instability, the sulfonyl chloride can be converted into a more stable derivative, such as an N,N-diethylsulfonamide, prior to GC analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity assessment that avoids the high temperatures associated with GC. A reversed-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile and water, would be effective for separating this compound from non-volatile impurities. Detection can be achieved using a UV detector at low wavelengths, although the chromophore is weak, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).

Computational Chemistry and Theoretical Insights into this compound

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. Methods like Density Functional Theory (DFT) can be employed to model the structure and behavior of this compound.

Theoretical calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation, predicting bond lengths and angles that can be compared with potential X-ray diffraction data.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. Similarly, NMR chemical shifts can be computed to support the assignment of ¹H and ¹³C spectra.

Analyze Electronic Properties: Generate molecular orbital diagrams (HOMO/LUMO) and electrostatic potential maps. This information can offer insights into the reactivity of the sulfonyl chloride group, identifying the electrophilic sulfur atom as the likely site for nucleophilic attack. Such computational studies are invaluable for rationalizing the compound's observed chemical behavior and for predicting its interactions in more complex systems.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron density distribution of the HOMO would likely be concentrated on the sulfonyl chloride group and parts of the undecane chain, while the LUMO would also be localized, indicating the sites for potential chemical reactions. rsc.org

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in detail. It provides a localized picture of the electron density, describing it in terms of atomic orbitals, lone pairs, and bonds. This analysis is particularly useful for understanding charge delocalization and intramolecular interactions. rsc.org

In the case of this compound, NBO analysis could quantify the charge distribution across the molecule, revealing the partial charges on each atom. This would highlight the polar nature of the sulfonyl chloride group. Furthermore, NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. rsc.org These interactions play a crucial role in determining the molecule's stability and conformational preferences.

Conformational Analysis and Exploration of Potential Energy Surfaces

The undecane chain in this compound allows for a high degree of conformational flexibility due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative stabilities.

Computational methods can be used to systematically explore the potential energy surface (PES) of the molecule. rsc.org The PES is a mathematical landscape that relates the energy of the molecule to its geometry. rsc.org By mapping out the PES, researchers can identify the low-energy conformers (local minima) and the transition states that connect them (saddle points). rsc.org This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its physical and chemical properties. For this compound, this analysis would reveal the preferred three-dimensional structures of the molecule.

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and the potential energy surface, it is possible to predict the most likely sites of reaction and the relative activation energies for different reaction pathways.

For this compound, computational methods could be used to model its reactions with various nucleophiles. The sulfonyl chloride group is a known reactive site, and calculations could predict the regioselectivity and stereoselectivity of such reactions. magtech.com.cn By calculating the transition state energies for different reaction pathways, one could predict the major products of a given transformation. utdallas.edu This predictive capability is highly valuable in synthetic chemistry for designing new reactions and optimizing reaction conditions.

Challenges and Emerging Research Avenues for Undecane 6 Sulfonyl Chloride

Overcoming Synthetic Challenges for Specific Alkyl Sulfonyl Chloride Isomers

A primary challenge in the synthesis of undecane-6-sulfonyl chloride lies in achieving regioselectivity. The introduction of a sulfonyl chloride group at a specific carbon atom on a long, unactivated alkyl chain is notoriously difficult. Traditional methods for the synthesis of sulfonyl chlorides often involve radical reactions or harsh reagents that lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

For instance, direct chlorosulfonation of undecane (B72203) would likely yield a statistical distribution of isomers, with the sulfonyl chloride group attached to various positions along the undecyl chain. The separation of these isomers is often impractical on a large scale. Therefore, the development of synthetic routes that offer precise control over the position of the sulfonyl chloride group is a critical area of research.

One promising approach involves the use of starting materials that already contain a functional group at the desired position, which can then be converted to the sulfonyl chloride. For example, a synthetic pathway could start from a specific undecanol isomer, which is then transformed into a thiol or other sulfur-containing intermediate before oxidative chlorination.

Table 1: Comparison of Synthetic Methods for Alkyl Sulfonyl Chlorides

| Method | Starting Material | Reagents | Advantages | Disadvantages |

| Oxidative Chlorination | Thiols, Disulfides | Chlorine, NCS, Oxone | High yields for some substrates | Lack of regioselectivity for alkanes, harsh reagents |

| From S-Alkylisothiourea Salts | Alkyl Halides | Thiourea (B124793), NCS | Milder conditions, avoids odorous thiols organic-chemistry.orgorganic-chemistry.orgresearchgate.net | Requires pre-functionalized starting material |

| Sandmeyer-type Reaction | Anilines | NaNO₂, SO₂, CuCl | Good for aromatic sulfonyl chlorides organic-chemistry.orgacs.org | Not applicable to aliphatic compounds |

| From Sulfonic Acids | Sulfonic Acids | Thionyl chloride, PCl₅ | Direct conversion | Harsh and corrosive reagents researchgate.netnih.gov |

| From Sulfonyl Hydrazides | Sulfonyl Hydrazides | NCS, NBS | Mild conditions, good yields nih.gov | Requires synthesis of the hydrazide precursor |

NCS: N-Chlorosuccinimide, NBS: N-Bromosuccinimide

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and environmentally hazardous reagents such as chlorine gas, thionyl chloride, or phosphorus pentachloride. researchgate.netnih.gov These processes can generate significant amounts of toxic waste, making them unsustainable for large-scale production. Consequently, a major research focus is the development of greener and more atom-economical synthetic routes.

Recent advancements in this area include the use of milder and more selective oxidizing agents and chlorinating agents. For example, methods utilizing N-chlorosuccinimide (NCS) in conjunction with a suitable sulfur source offer a safer and more environmentally friendly alternative to traditional chlorination. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Another green approach involves the use of oxone in combination with a chloride source in aqueous media, which minimizes the use of organic solvents. rsc.org

The development of catalytic methods for the synthesis of sulfonyl chlorides is also a promising avenue. Metal-free, aerobic oxidation of thiols in the presence of a nitrogen oxide source represents a significant step towards a more sustainable process. rsc.org These emerging methods not only reduce the environmental impact but also often provide higher yields and selectivity.

Table 2: Green Chemistry Metrics for Sulfonyl Chloride Synthesis

| Synthetic Approach | Key Reagent(s) | Solvent(s) | Byproducts | Sustainability Profile |

| Traditional Chlorination | Cl₂, SOCl₂ | Chlorinated solvents | HCl, SO₂ | Poor: Hazardous reagents and byproducts |

| NCS-based Methods | NCS | Acetonitrile, Water | Succinimide (B58015) (recyclable) | Good: Milder reagents, potential for recycling organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Oxone-based Methods | Oxone, KCl | Water | KHSO₄ | Excellent: Aqueous solvent, benign byproducts rsc.org |

| Aerobic Oxidation | O₂, NH₄NO₃ | Acetonitrile | H₂O, N₂ | Excellent: Uses air as oxidant, minimal waste rsc.org |

Exploration of Undocumented Reaction Pathways and Broadening Transformational Scope

The reactivity of sulfonyl chlorides is well-established in the formation of sulfonamides, sulfonates, and sulfones. However, the full synthetic potential of these compounds, particularly long-chain alkyl sulfonyl chlorides like this compound, remains largely untapped. A key area of emerging research is the exploration of novel reaction pathways that go beyond these traditional transformations.

Recent studies have shown that sulfonyl chlorides can participate in a variety of reactions, including radical-mediated processes, transition-metal-catalyzed cross-coupling reactions, and cycloadditions. magtech.com.cn For example, the sulfonyl group can be used as a leaving group in desulfonylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the in situ reduction of sulfonyl chlorides to sulfinates opens up a new realm of reactivity, allowing for the synthesis of sulfinamides and other sulfur-containing compounds that are not directly accessible from the sulfonyl chloride. nih.govrsc.org The exploration of these undocumented reaction pathways for this compound could lead to the discovery of novel molecules with interesting biological or material properties.

Integration into Automated Synthesis Platforms and High-Throughput Screening for Chemical Library Generation

The increasing demand for new molecules in drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput screening methods. Sulfonyl chlorides are well-suited for these applications due to their reactivity with a wide range of nucleophiles, allowing for the rapid generation of large and diverse chemical libraries. enamine.netnih.gov

The integration of this compound into such platforms could facilitate the synthesis of libraries of long-chain sulfonamides, sulfonates, and other derivatives. These libraries could then be screened for a variety of biological activities or material properties. For instance, the long alkyl chain of undecane could impart specific solubility or membrane-binding properties to the resulting molecules, which could be advantageous for certain biological targets.

The development of robust and reliable automated methods for the synthesis and purification of sulfonyl chloride-derived compounds is an active area of research. mdpi.comresearchgate.net Continuous flow chemistry, in particular, offers several advantages for the synthesis of sulfonyl chlorides, including improved safety, better control over reaction conditions, and higher throughput. rsc.org

Design and Investigation of Novel Functional Materials Utilizing this compound as a Chemical Precursor

The unique molecular structure of this compound, with its reactive sulfonyl chloride head group and its long, flexible alkyl tail, makes it an attractive building block for the design of novel functional materials. One particularly promising application is in the formation of self-assembled monolayers (SAMs) on various substrates. harvard.edunih.govwikipedia.org

By reacting this compound with a surface that has been functionalized with appropriate nucleophiles (e.g., amines or hydroxyls), it is possible to create a densely packed, ordered monolayer of undecylsulfonyl groups. The long alkyl chains would provide a hydrophobic and insulating layer, while the sulfonyl groups could introduce specific chemical or physical properties to the surface.

These SAMs could find applications in a variety of fields, including microelectronics, biosensors, and anti-corrosion coatings. The ability to precisely control the structure and properties of the SAM by varying the length and functionality of the alkyl chain opens up a vast design space for new materials. Furthermore, the sulfonyl group can be further modified after the SAM has been formed, allowing for the creation of even more complex and functional surfaces. nih.gov The stability of such SAMs can be enhanced through intermolecular crosslinking. oaepublish.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.